Potassium trifluoro(oxan-3-yl)boranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

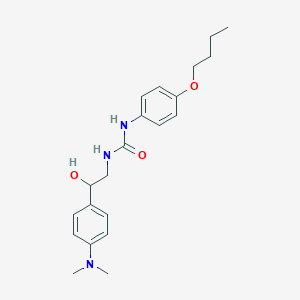

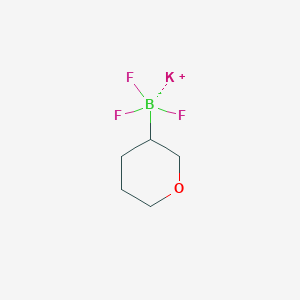

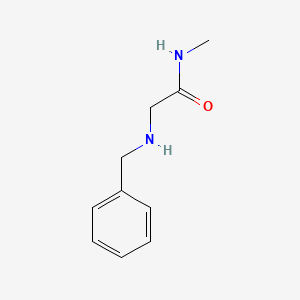

Potassium trifluoro(oxan-3-yl)boranuide is a special class of organoboron reagents . It is a weakly acidic compound that can dissociate potassium ions (K+) and trifluoroborate ions (BF3OCH2CH2CH2-) in water . It is soluble in most organic solvents but insoluble in nonpolar solvents .

Synthesis Analysis

The synthesis of Potassium trifluoro(oxan-3-yl)boranuide is relatively simple. It can be prepared by reacting trifluoroboric acid (BF3) with oxacyclobutane . This reaction usually takes place at room temperature and uses ether as a solvent .Molecular Structure Analysis

The molecular weight of Potassium trifluoro(oxan-3-yl)boranuide is 192.03 . The IUPAC name is potassium trifluoro (tetrahydro-2H-pyran-3-yl)borate (1-) . The Inchi Code is 1S/C5H9BF3O.K/c7-6 (8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoro(oxan-3-yl)boranuide is often used as a catalyst in organic synthesis . It can promote various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . Moreover, it can also be used as a reagent in coordination chemistry, supramolecular chemistry, and materials science .Physical And Chemical Properties Analysis

Potassium trifluoro(oxan-3-yl)boranuide is a colorless crystalline solid . It has good solubility and is a weakly acidic compound . It can dissociate potassium ions (K+) and trifluoroborate ions (BF3OCH2CH2CH2-) in water . It is soluble in most organic solvents but insoluble in nonpolar solvents .科学的研究の応用

Catalysis and Organic Synthesis

Potassium trifluoro(organo)borates and related compounds have been identified as highly stable organoboron derivatives that offer promising alternatives to other organoboron reagents in organic synthesis. They exhibit interesting reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals, often proving to be more reactive than boronic acids or esters. These properties enable their use in a wide variety of catalytic and organic synthesis applications, including but not limited to, alkylations, aldol-type reactions, and the preparation of complex organic derivatives without cleavage of crucial bonds (Darses & Genêt, 2003).

Mechanistic Insights in Organic Reactions

The use of boron trifluoride-etherate in the endo-selective oxacyclization of polyepoxides derived from acyclic terpenoid polyalkenes demonstrates the potential of boron-based reagents in facilitating efficient and stereoselective synthesis of substituted oxepanes and fused polyoxepanes. This mechanism likely involves intramolecular nucleophilic addition, highlighting the role of boron compounds in enabling complex organic transformations (McDonald et al., 2002).

Advances in Borylation Chemistry

Recent advances have highlighted the importance of pentafluorophenylboranes and tris(pentafluorophenyl)borane (B(C6F5)3) in borylation chemistry. These compounds, due to their high Lewis acidity and steric bulk, have found extensive applications in reactions such as borylation, hydrogenation, and hydrosilylation. The development of new reagents that expand the range of reactions and compounds attainable beyond the capabilities of B(C6F5)3 showcases the evolving role of boron chemistry in modern synthetic methodologies (Lawson & Melen, 2017).

Novel Mechanisms for C-C Bond Formation

Innovative mechanisms for carbon-carbon bond formation involving borane-catalyzed reactions have been discovered, such as a fluoride-rebound mechanism for C(sp3)-CF3 bond formation. This mechanism, involving fluoride abstraction from a CF3 group by borane, highlights the potential of boron-based reagents in facilitating the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceutical research (Levin et al., 2017).

Safety And Hazards

During use, avoid direct contact with skin and eyes, and prevent inhalation or ingestion of its dust . If contact occurs, rinse the contaminated area with water and seek medical help . When storing, keep it in a sealed container, away from fire sources and oxidizers to prevent the risk of fire and explosion .

将来の方向性

As a special class of organoboron reagents, Potassium trifluoro(oxan-3-yl)boranuide offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes it a promising reagent for future research and applications in various fields, including organic synthesis, coordination chemistry, supramolecular chemistry, and materials science .

特性

IUPAC Name |

potassium;trifluoro(oxan-3-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVQUKHYVIPLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCOC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro(oxan-3-yl)boranuide | |

CAS RN |

1430219-80-9 |

Source

|

| Record name | potassium trifluoro(oxan-3-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2646613.png)

![1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester](/img/structure/B2646621.png)

![3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2646623.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2646630.png)